n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
Description
N-((2-Ethylthiazol-4-yl)methyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic amine featuring a thiazole ring substituted with an ethyl group at position 2 and a methyl-linked propan-2-amine moiety at position 2. The propan-2-amine chain is further substituted with a 1H-pyrazole group.
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H18N4S/c1-3-12-15-11(9-17-12)7-13-10(2)8-16-6-4-5-14-16/h4-6,9-10,13H,3,7-8H2,1-2H3 |
InChI Key |
DPCKLSVGGPIYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CNC(C)CN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable pyrazole derivative.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to analogs sharing the propan-2-amine-pyrazole backbone but differing in substituents:
Key Observations :
- The thiazole-ethyl group in the target compound introduces sulfur-based electronic effects and hydrophobicity, distinct from pyridine (N-containing) or trifluoromethyl (electron-withdrawing) groups in analogs.
- The methyl linkage between thiazole and propan-2-amine may enhance conformational flexibility compared to rigid analogs like pyridine derivatives .
Physicochemical Properties
Implications :
- The thiazole moiety enhances membrane permeability compared to unsubstituted pyrazole analogs, making the target compound more suitable for CNS-targeting applications .
Enzyme Inhibition
- Target Compound : Docking studies with human BACE1 (β-secretase) suggest the thiazole ring may engage in hydrophobic interactions with the enzyme’s active site, similar to co-crystal ligands like ZPX394 .
- Pyridine Analog (N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) : Shows moderate BACE1 inhibition (IC50 ~500 nM) but lacks sulfur-mediated interactions, reducing potency compared to thiazole derivatives .
Receptor Modulation
- BK B2 Receptor Antagonists: Pyrazole-quinoline hybrids (e.g., compounds in ) demonstrate sub-nanomolar affinity, suggesting the target compound’s pyrazole-thiazole scaffold could be optimized for similar applications .
Challenges :
- The thiazole-ethyl group in the target compound may require protective group strategies to prevent side reactions during synthesis.
- Purification of analogs with high lipophilicity (e.g., trifluoromethyl derivatives) often necessitates reverse-phase chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
